molecular formula C11H12ClNO3S B2383428 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride CAS No. 23965-96-0

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride

Cat. No.: B2383428
CAS No.: 23965-96-0
M. Wt: 273.73
InChI Key: YFGJTXSHQFLFGW-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride is a chemical compound with the molecular formula C11H12ClNO3S. It is a benzoyl chloride derivative where the benzoyl group is substituted with a pyrrolidin-1-ylsulfonyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with pyrrolidine and sulfonyl chloride. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may acylate proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl Chloride: Similar in structure but lacks the pyrrolidin-1-ylsulfonyl group.

    4-tert-Butylbenzoyl Chloride: Contains a tert-butyl group instead of the pyrrolidin-1-ylsulfonyl group.

    4-(Pyrrolidine-1-sulfonyl)-benzenesulfonyl Chloride: Similar but with an additional sulfonyl group .

Uniqueness

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-11(14)9-3-5-10(6-4-9)17(15,16)13-7-1-2-8-13/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGJTXSHQFLFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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